molecular formula C15H12BrN3OS B2674425 2-((4-bromobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896336-72-4

2-((4-bromobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2674425
CAS No.: 896336-72-4
M. Wt: 362.25
InChI Key: RSBCDFFZHWKHEM-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core. Key structural attributes include:

  • Position 8: A methyl group contributing to steric and electronic modulation.
  • Position 2: A thioether linkage to a 4-bromobenzyl group, which enhances lipophilicity and influences bioactivity.
    This compound’s rigid planar scaffold prevents tautomerization, making it a stable candidate for medicinal and agrochemical applications .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBCDFFZHWKHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-bromobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of 4-bromobenzyl bromide with a suitable thiol precursor under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-bromobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-bromobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromobenzylthio group enhances its ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Benzylthio Group

The 4-bromobenzylthio group distinguishes this compound from analogs with alternative substituents:

Compound Name Substituent on Benzylthio Molecular Weight (g/mol) Key Properties/Activities References
2-((4-Bromobenzyl)thio)-8-methyl-4H-pyrido... 4-Bromo ~363.23 (calc.) Hypothesized herbicidal activity (based on oxadiazole analog)
2-((4-Chlorobenzyl)thio)-8-methyl-4H-pyrid... 4-Chloro ~318.78 (calc.) Structural analog; activity data not reported
2-(Benzylsulfanyl)-8-methyl-4H-pyrido[1,2-... Phenyl (unsubstituted) 283.35 Commercial availability; no activity data

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may enhance target binding or membrane permeability, as seen in oxadiazole derivatives where 4-bromo substitution (compound 5g) showed herbicidal bleaching effects .
  • Unsubstituted Benzyl : The absence of halogenation (e.g., RK099608 in ) likely reduces bioactivity, though empirical data are lacking.

Core Modifications: Pyrido-Triazinone Derivatives

Variations in the pyrido-triazinone core’s substituents influence physicochemical and biological properties:

Compound Name Position 2 Substituent Position 7/8 Substituent Melting Point (°C) Biological Activity References
2-((4-Bromobenzyl)thio)-8-methyl-4H-pyrid... 4-Bromobenzylthio 8-Methyl Not reported Not reported
2-Diethylamino-7-(2’-thiophenyl)-4H-pyrid... Diethylamino 7-Thiophenyl 146 Antimicrobial
2-Amino-6-methyl-4H-pyrido[1,2-a][1,3,5]t... Amino 6-Methyl >260 Not reported

Key Observations :

  • Amino vs. Thioether linkages (as in the target compound) balance lipophilicity and metabolic stability.
  • Aryl vs. Heteroaryl Modifications : Thiophenyl-substituted derivatives (e.g., 8g) exhibit antimicrobial activity, suggesting the core’s adaptability for diverse targets .

Research Findings and Implications

Molecular Docking Insights

  • SDH Binding: In oxadiazole analogs, the carbonyl group of the triazinone core interacts with SDH’s active site. The 4-bromobenzylthio group may enhance hydrophobic interactions, analogous to penthiopyrad .

Biological Activity

2-((4-bromobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications against several diseases.

  • Molecular Formula : C16H15BrN3OS
  • Molecular Weight : 373.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and disrupt cellular processes in pathogens. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) within cells. This can result in oxidative stress and cell death in pathogenic organisms like Trypanosoma brucei and Leishmania spp. .

Efficacy Against Pathogens

Recent studies have assessed the efficacy of this compound against various pathogens:

Trypanosoma brucei

  • In Vitro Studies : The compound exhibited significant inhibitory effects with IC50 values in the micromolar range. It was found to disrupt cytokinesis and mitochondrial division in treated parasites .

Leishmania spp.

  • Mechanism of Action : The compound targets metabolic pathways essential for the survival of Leishmania, increasing ROS levels and affecting mitochondrial function. This suggests potential for developing treatments for leishmaniasis .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

Study on TR Inhibition

A study synthesized various derivatives of the compound and assessed their efficacy against T. brucei. Modifications that enhanced TR inhibition resulted in improved efficacy, with some derivatives significantly reducing parasite viability at concentrations below 10 µM .

Cytotoxicity Assessment

In a cytotoxicity assessment using the MTT assay, various concentrations of the compound were tested against cultured cells infected with T. brucei. Results indicated a dose-dependent decrease in cell viability correlating with increased ROS levels and mitochondrial dysfunction .

Summary Table of Biological Activity

PathogenMechanism of ActionIC50 (µM)Observations
Trypanosoma bruceiInhibition of TR leading to ROS increase<10Disruption of cytokinesis and mitochondrial division
Leishmania spp.Targeting metabolic pathwaysNot specifiedIncreased ROS and mitochondrial dysfunction

Q & A

Basic: What are the recommended synthetic routes for synthesizing 2-((4-bromobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cross-coupling strategies. A robust approach is the Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at position 7 of the pyrido-triazine core, as demonstrated in analogous compounds . Key steps include:

  • Step 1: Preparation of the iodinated intermediate (e.g., 2-diethylamino-4H-7-iodopyrido-triazin-4-one) via one-pot synthesis from 2-aminopyridine derivatives .
  • Step 2: Suzuki coupling with (4-bromobenzyl)thio-substituted boronic acids. Optimize conditions using Pd(PPh₃)₄ (0.05 equiv.), Na₂CO₃ in dioxane/water (5:1) at 100°C for 4 hours to achieve 52–65% yields .
  • Yield Optimization: Use excess boronic acid (1.15 equiv.), controlled pH, and high dilution to minimize side reactions. Microwave-assisted synthesis may enhance reaction rates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:
Primary techniques include:

  • ¹H/¹³C NMR: Assign peaks using DMSO-d₆ solvent. For example, methyl protons at δ ~2.29 ppm and aromatic protons between δ 6.85–8.79 ppm .
  • IR Spectroscopy: Confirm carbonyl (>C=O) stretches at ~1719 cm⁻¹ and C=N vibrations near 1613 cm⁻¹ .
  • Mass Spectrometry (MS): Look for molecular ion peaks (e.g., m/z = 343.8 for iodinated intermediates) and fragmentation patterns .
    Resolving Conflicts: Cross-validate with 2D NMR (COSY, HSQC) and elemental analysis. For example, overlapping aromatic signals can be deconvoluted by variable-temperature NMR .

Advanced: How can computational methods aid in predicting the reactivity or binding interactions of this compound with biological targets?

Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (e.g., C-S bond stability) and electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Molecular Docking: Model interactions with enzymes (e.g., kinases) using PyMOL or AutoDock. The 4-bromobenzylthio group may engage in hydrophobic interactions, while the triazine core could hydrogen-bond with active sites .
  • MD Simulations: Assess binding stability over time. Compare with analogs (e.g., methyl vs. ethyl substituents) to refine SAR .

Advanced: What strategies are effective in resolving contradictions between observed biological activity and structural predictions?

Answer:

  • SAR Studies: Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) and test in bioassays. For instance, replacing the 4-bromobenzyl group with 4-fluorobenzyl may alter cytotoxicity .
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites. Instability in acidic conditions could explain reduced activity .
  • Crystallography: Resolve 3D structure to confirm stereoelectronic effects. For example, planar triazine rings may limit membrane permeability despite predicted activity .

Advanced: What are the best practices for X-ray crystallography analysis to determine the crystal structure of this compound?

Answer:

  • Crystallization: Use slow evaporation with acetonitrile or DMSO/water mixtures. Ensure crystal size >0.2 mm for diffraction quality .
  • Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Monitor for twinning using SHELXL .
  • Refinement: Use SHELXL-2018 for anisotropic displacement parameters. Validate with R-factors (<5% for Rint) and check for disorder in the bromobenzyl group .

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